Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its significant biological activities and applications in medicinal chemistry Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to modulate various biological processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
- Methyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate is unique due to the presence of the tetrahydropyranyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability, solubility, and interaction with biological targets compared to other isoxazole derivatives.
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 5-(oxan-4-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-13-10(12)8-6-9(15-11-8)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3 |
InChI Key |
GWJDZPZTCDCODH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2CCOCC2 |
Origin of Product |
United States |
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